molecular formula C12H13NO B12851584 N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one

Cat. No.: B12851584
M. Wt: 187.24 g/mol
InChI Key: MIXFAEPWCWRDBG-JTQLQIEISA-N
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Description

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one is an organic compound that belongs to the class of pyrrolinones This compound is characterized by the presence of a pyrrolinone ring substituted with an N-((S)-alpha-Methylbenzyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one typically involves the reaction of (S)-alpha-Methylbenzylamine with a suitable pyrrolinone precursor. One common method is the condensation reaction between (S)-alpha-Methylbenzylamine and 3-pyrrolin-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyrrolinone ring to a pyrrolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-((S)-alpha-Methylbenzyl) group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolinones depending on the nucleophile used.

Scientific Research Applications

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((S)-alpha-Methylbenzyl)-2-pyrrolidinone
  • N-((S)-alpha-Methylbenzyl)-3-pyrrolidinone
  • N-((S)-alpha-Methylbenzyl)-4-pyrrolin-2-one

Uniqueness

N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one is unique due to its specific substitution pattern on the pyrrolinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-[(1S)-1-phenylethyl]-2H-pyrrol-5-one

InChI

InChI=1S/C12H13NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-8,10H,9H2,1H3/t10-/m0/s1

InChI Key

MIXFAEPWCWRDBG-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC=CC2=O

Canonical SMILES

CC(C1=CC=CC=C1)N2CC=CC2=O

Origin of Product

United States

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